1-Boc-2-(hydroxymethyl)pyrrole
Overview
Description
1-Boc-2-(hydroxymethyl)pyrrole is an organic compound with the molecular formula C10H15NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a hydroxymethyl group at the second position of the pyrrole ring. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
1-Boc-2-(hydroxymethyl)pyrrole can be synthesized through various synthetic routes. One common method involves the protection of pyrrole with a Boc group, followed by the introduction of a hydroxymethyl group at the second position. The reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for the protection step and formaldehyde or paraformaldehyde for the hydroxymethylation step. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the reactions .
Chemical Reactions Analysis
1-Boc-2-(hydroxymethyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form derivatives with different functional groups. For example, the hydroxymethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Scientific Research Applications
1-Boc-2-(hydroxymethyl)pyrrole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of drugs and therapeutic agents, particularly in the field of oncology and neurology.
Mechanism of Action
The mechanism of action of 1-Boc-2-(hydroxymethyl)pyrrole depends on its specific application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The presence of the Boc protecting group enhances the stability of the compound, allowing it to participate in reactions without undergoing unwanted side reactions. The hydroxymethyl group provides a site for further functionalization, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
1-Boc-2-(hydroxymethyl)pyrrole can be compared with other similar compounds, such as:
1-Boc-pyrrole: Lacks the hydroxymethyl group, making it less versatile for further functionalization.
2-(hydroxymethyl)pyrrole: Lacks the Boc protecting group, making it less stable under certain reaction conditions.
1-Boc-2-(formyl)pyrrole: Contains a formyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Biological Activity
1-Boc-2-(hydroxymethyl)pyrrole is a pyrrole derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on existing literature.
Chemical Structure and Properties
This compound is characterized by its Boc (tert-butyloxycarbonyl) protecting group attached to the nitrogen of the pyrrole ring, alongside a hydroxymethyl group at the 2-position. This structural configuration is significant for its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific receptors or enzymes. Furthermore, the pyrrole ring itself is known to engage in π-π stacking interactions, which are crucial for binding to biomolecules.
Biological Activities
- Antimicrobial Activity : Research indicates that pyrrole derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
- Analgesic Effects : Recent investigations into bioconjugates involving pyrrole have demonstrated analgesic properties. These studies suggest that the incorporation of pyrrole moieties in hybrid molecules can enhance pain relief efficacy compared to traditional analgesics .
- Anticancer Potential : Pyrrole derivatives have been explored for their anticancer activities. The ability of these compounds to modulate cellular pathways involved in cancer progression makes them candidates for further development as therapeutic agents .
Table 1: Summary of Biological Activities
Synthesis and Stability
The synthesis of this compound typically involves the protection of the nitrogen atom in pyrrole followed by hydroxymethylation. The stability of this compound under physiological conditions is crucial for its biological applications. Studies have indicated that while the free pyrrole acids are less stable, the Boc-protected forms offer improved hydrolytic stability, making them suitable for drug development .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in the literature; however, related compounds suggest that factors such as lipophilicity and molecular weight significantly influence absorption and bioavailability . Understanding these parameters is essential for optimizing the compound's therapeutic potential.
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)pyrrole-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-6,12H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPMKNCYQGVPBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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